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molecular formula C18H24N2O4 B8770621 Octane-1,8-diamine, N,N'-bis(2-furoyl)-

Octane-1,8-diamine, N,N'-bis(2-furoyl)-

Cat. No. B8770621
M. Wt: 332.4 g/mol
InChI Key: GSNCWYWYZGPKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193139B2

Procedure details

The general procedure was carried out using 1,8-octanediamine (10.0 g, 69.3 mmol), triethylamine (14.2 g, 141 mmol), DMAP (0.17 g, 1.35 mmol) and furoyl chloride (19.0 g, 146 mmol). The resulting compound was purified by column chromatography (98:2 DCM:EtOAc), and the product obtained as a white solid (21.5 g/92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
0.17 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9].C(N([CH2:16][CH3:17])CC)C.[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:23](Cl)=[O:24]>CN(C1C=CN=CC=1)C>[CH2:1]([NH:10][C:23]([C:19]1[O:18][CH:22]=[CH:16][CH:17]=1)=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:9][C:23]([C:19]1[O:18][CH:22]=[CH:21][CH:20]=1)=[O:24]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCN)N
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Four
Name
Quantity
0.17 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting compound was purified by column chromatography (98:2 DCM:EtOAc)
CUSTOM
Type
CUSTOM
Details
the product obtained as a white solid (21.5 g/92%)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCNC(=O)C=1OC=CC1)NC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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